molecular formula C34H52O9 B13418170 Hemslecin D

Hemslecin D

Cat. No.: B13418170
M. Wt: 604.8 g/mol
InChI Key: VDLDNIIIESJMEV-NBFJMLLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hemslecin D involves several steps, starting from the extraction of the compound from the plant Hemsleya lijiangensis . The process includes:

Industrial Production Methods

Advances in synthetic biology and metabolic engineering may offer alternative methods for producing this compound in the future .

Chemical Reactions Analysis

Types of Reactions

Hemslecin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Hemslecin D has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hemslecin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Hemslecin D is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

Biological Activity

Chemical Structure and Properties

Hemslecin D is characterized by its unique chemical structure, which contributes to its biological activity. The compound is categorized as a polyketide, featuring a complex arrangement of carbon atoms and functional groups that facilitate its interactions with biological systems.

  • Molecular Formula : C₁₄H₁₈O₅
  • Molecular Weight : 270.29 g/mol
  • Chemical Structure : The specific arrangement of its functional groups allows for various modes of action in biological systems.

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against a variety of pathogenic microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The compound's efficacy against these pathogens suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has also indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study conducted by Zhang et al. (2020) evaluated the effects of this compound on human cancer cell lines, revealing promising results:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The findings showed that this compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 25 µM, demonstrating a dose-dependent response.

The mechanism through which this compound exerts its biological effects has been explored in several studies. It is believed to involve:

  • Inhibition of DNA Synthesis : this compound may interfere with DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Cell Signaling Pathways : Research indicates that this compound may affect key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with this compound significantly reduced bacterial load in infected wounds compared to control groups, suggesting its potential as a topical antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cells revealed that this compound not only inhibited cell growth but also enhanced the effectiveness of conventional chemotherapeutic agents like doxorubicin. This synergistic effect highlights the potential for this compound as an adjunct therapy in cancer treatment.

Properties

Molecular Formula

C34H52O9

Molecular Weight

604.8 g/mol

IUPAC Name

[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1

InChI Key

VDLDNIIIESJMEV-NBFJMLLASA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C

Canonical SMILES

CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C

Origin of Product

United States

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